Chlopynostat

HDAC1 Enzymatic Assay IC50

Chlopynostat (Compound 6c) is a rationally designed HDAC1 inhibitor with 67 nM IC50, developed to reverse STAT4/p66Shc apoptotic defects in CLL B-cells. It exhibits superior selectivity over HDAC3, ensuring on-target pathway investigation. Unlike pan-HDAC inhibitors (SAHA) or less potent Class I inhibitors (entinostat), Chlopynostat is validated to upregulate STAT4/p66Shc and induce apoptosis specifically in CLL. Procure this tool to dissect HDAC1-specific contributions in hematologic malignancy research.

Molecular Formula C22H17ClN4O2
Molecular Weight 404.8 g/mol
Cat. No. B12363020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlopynostat
Molecular FormulaC22H17ClN4O2
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=NC4=C(C3=O)C=CC(=C4)Cl
InChIInChI=1S/C22H17ClN4O2/c23-16-9-10-17-20(11-16)25-13-27(22(17)29)12-14-5-7-15(8-6-14)21(28)26-19-4-2-1-3-18(19)24/h1-11,13H,12,24H2,(H,26,28)
InChIKeyPWFURDNJVAEXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlopynostat (Compound 6c) Procurement Guide: HDAC1 Inhibitor for CLL Apoptosis Research


Chlopynostat (Compound 6c) is a synthetic Class I histone deacetylase (HDAC) inhibitor developed as part of a novel series (6a-g) with enhanced potency over existing HDAC inhibitors [1]. It functions as a potent HDAC1 inhibitor with an IC50 of 67 nM in cell-free enzymatic assays [2]. The compound was specifically designed to reverse the STAT4/p66Shc apoptotic defect characteristic of B cells from chronic lymphocytic leukemia (CLL) patients, a disease state where HDAC1 is pathologically overexpressed [1].

Chlopynostat vs. Generic HDAC Inhibitors: Why Simple Substitution Is Scientifically Invalid


Generic substitution among HDAC inhibitors is unsupported due to profound differences in isoform selectivity, downstream biological effects, and disease-specific activity profiles. Chlopynostat was rationally designed to preferentially interfere with HDAC1 over HDAC3, a selectivity profile that is functionally essential for upregulating STAT4/p66Shc expression in CLL cells [1]. Pan-HDAC inhibitors such as SAHA (vorinostat) exhibit broad, non-selective inhibition across multiple HDAC classes, which fails to produce the same magnitude of apoptosis in CLL cells and carries a distinct toxicity profile [2]. Even among Class I-selective inhibitors, entinostat demonstrates inferior potency against HDAC1 and reduced CLL-specific apoptotic efficacy compared to Chlopynostat [1]. Consequently, substituting Chlopynostat with a structurally or pharmacologically similar HDAC inhibitor compromises experimental validity and procurement value.

Chlopynostat Comparative Evidence: Quantified Differentiation from HDAC Inhibitor Analogs


HDAC1 Inhibitory Potency: Chlopynostat vs. Entinostat

Chlopynostat (67 nM) exhibits approximately 3.6-fold higher potency against HDAC1 than entinostat (243 nM) in cell-free enzymatic assays [1][2]. This difference is derived from the same study series where both compounds were evaluated as Class I HDAC inhibitors.

HDAC1 Enzymatic Assay IC50 Class I HDAC

CLL Cell Apoptosis Induction: Chlopynostat vs. SAHA

In primary B cells from CLL patients, Chlopynostat induced marked apoptosis compared to SAHA (vorinostat), a pan-HDAC inhibitor approved for clinical use [1]. The study authors characterized Chlopynostat as having a 'superior profile over entinostat' and reported apoptosis induction was associated with STAT4/p66Shc upregulation.

Chronic Lymphocytic Leukemia Apoptosis SAHA Vorinostat

HDAC1 Potency Ranking: Chlopynostat Among Class I HDAC Inhibitors

Chlopynostat is described in the primary literature as 'one of the most potent HDAC1is known to date' and represents a 'novel pharmacological tool' for reversing the STAT4/p66Shc apoptotic machinery [1]. This class-level inference is based on the compound's 67 nM IC50 against HDAC1, which places it among the most potent HDAC1-selective inhibitors reported.

HDAC1 Potency Class I HDAC Ranking

Chlopynostat Procurement-Relevant Application Scenarios: Evidence-Based Use Cases


Reversing STAT4/p66Shc Apoptotic Defect in CLL B Cells

Chlopynostat is specifically validated for reversing the STAT4/p66Shc apoptotic defect in primary B cells from chronic lymphocytic leukemia patients [1]. This application is supported by direct evidence showing marked apoptosis induction compared to SAHA, with functional upregulation of STAT4 and p66Shc protein expression. The study further demonstrated that HDAC1 inhibition—not HDAC3 inhibition—is necessary for this effect, positioning Chlopynostat as the appropriate tool for this specific molecular pathway investigation.

Investigating HDAC1-Specific Epigenetic Regulation of STAT4 Expression

The primary study established for the first time that HDAC1 inhibition upregulates STAT4 transcription in CLL cells, a finding validated through siRNA-mediated HDAC1/HDAC3 knockdown experiments [1]. Chlopynostat's preferential HDAC1 inhibition profile makes it suitable for dissecting HDAC1-specific contributions to STAT4/p66Shc pathway regulation, without confounding effects from HDAC3 or Class II HDAC inhibition.

Comparative Pharmacology Studies with Clinical HDAC Inhibitors

Chlopynostat demonstrated a superior apoptosis-inducing profile compared to SAHA (vorinostat) and greater HDAC1 potency than entinostat (MS-275) [1]. These comparisons make Chlopynostat a valuable reference compound for studies examining the relationship between HDAC isoform selectivity and therapeutic efficacy in hematologic malignancies, particularly where HDAC1 overexpression is implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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